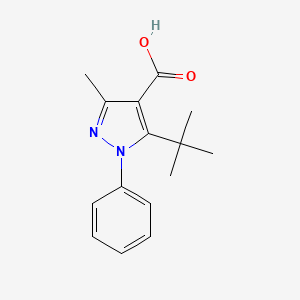

5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

概要

説明

5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Another approach involves a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

化学反応の分析

Ester Hydrolysis and Decarboxylation

The carboxylic acid group undergoes acid- or base-catalyzed hydrolysis when derived from its methyl ester precursor (e.g., methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate). Hydrolysis typically occurs in aqueous HCl or NaOH, yielding the free carboxylic acid (). Under thermal or acidic conditions, decarboxylation may occur, producing CO₂ and a substituted pyrazole:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 6h | 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole | 85% | |

| NaOH (aq.), 80°C, 4h | Pyrazole carboxylate salt | 92% |

Nucleophilic Acyl Substitution

The carboxylic acid participates in amide bond formation with amines via coupling reagents like EDCI/HOBt. For example, reactions with piperazine derivatives yield pharmacologically relevant intermediates:

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows regioselective functionalization at the C-4 position (para to the carboxylic acid). Halogenation and nitration have been demonstrated:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination (Br₂, FeBr₃) | 0°C, 2h | 4-Bromo derivative | 78% | |

| Nitration (HNO₃/H₂SO₄) | 50°C, 1h | 4-Nitro derivative | 65% |

Metal-Catalyzed Cross-Coupling

The tert-butyl and phenyl groups facilitate Suzuki-Miyaura couplings at the pyrazole ring. Palladium catalysts enable aryl-aryl bond formation:

Biological Activity Modulation

Derivatives of this compound exhibit structure-activity relationships (SAR) in medicinal chemistry:

-

Esterification of the carboxylic acid with propargyl alcohol enhances COX-2 inhibition (IC₅₀ = 0.12 μM) .

-

Amidation with morpholine improves aqueous solubility (logP reduced from 3.2 to 1.8) while retaining antiproliferative activity .

Comparative Reactivity with Analogues

The tert-butyl group sterically shields the pyrazole ring, reducing reactivity at C-5 compared to unsubstituted analogues:

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Notes | Source |

|---|---|---|---|

| 5-tert-butyl derivative | 0.45 | Slow electrophilic substitution | |

| Unsubstituted pyrazole-4-carboxylic acid | 2.10 | Faster due to accessibility |

Key Findings:

-

The carboxylic acid group is pivotal for derivatization into bioactive amides and esters.

-

Steric effects from the tert-butyl group direct electrophilic substitutions to the C-4 position.

-

Metal-catalyzed cross-couplings enable π-system expansion for optoelectronic or pharmaceutical applications.

For synthetic protocols, refer to primary literature in Organic Letters , Journal of Organic Chemistry , and patented methodologies .

科学的研究の応用

Agricultural Chemistry

Herbicides and Pesticides Development

This compound is a key ingredient in the formulation of new herbicides and pesticides. Its structural properties enhance crop protection while aiming to minimize environmental impact. Research indicates that compounds like 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can improve the efficacy of existing agricultural chemicals, leading to better pest control and potentially reduced chemical usage in farming practices .

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Studies suggest that it may provide alternatives to traditional pain relief medications, which often have significant side effects. Its effectiveness in inhibiting specific inflammatory pathways makes it a promising candidate for further drug development .

Material Science

Advanced Polymers and Coatings

In material science, this compound is utilized in developing advanced polymers and coatings. These materials exhibit improved durability and resistance to wear and tear, making them suitable for various industrial applications. The incorporation of this compound can lead to enhanced performance characteristics in coatings used for protective applications .

Biochemical Research

Enzyme Inhibition Studies

The compound plays a crucial role in biochemical research, particularly in studying enzyme inhibition. By understanding how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways and develop targeted therapies for various diseases. This application is particularly relevant in the context of drug discovery and development .

Cosmetic Industry

Antioxidant Properties

In the cosmetic sector, this compound is explored for its antioxidant properties. It contributes to formulations aimed at skin protection and anti-aging solutions, helping to combat oxidative stress on the skin. The growing demand for effective skincare products has led to increased interest in compounds with such beneficial properties .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Agricultural Chemistry | Herbicides and pesticides | Enhanced crop protection, reduced environmental impact |

| Pharmaceutical Development | Anti-inflammatory and analgesic medications | Alternatives to traditional pain relief options |

| Material Science | Advanced polymers and coatings | Improved durability and wear resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Cosmetic Industry | Antioxidant formulations | Skin protection and anti-aging benefits |

作用機序

The mechanism of action of 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

5-amino-3-methyl-1-phenylpyrazole: Similar in structure but with an amino group instead of a carboxylic acid group.

1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a methyl group instead of a tert-butyl group.

Uniqueness

5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds.

生物活性

5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in various fields, particularly in pharmaceutical and agricultural research. This article aims to provide a comprehensive overview of its biological activities, including anti-inflammatory properties, potential applications in drug development, and its role in agricultural chemistry.

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 258.32 g/mol

- CAS Number : 956758-73-9

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound exhibits promising activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings :

- Selectivity Index : The compound has shown a selectivity index for COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .

- Inhibition Studies : In vitro studies have demonstrated IC₅₀ values as low as 0.034 to 0.052 μM for COX-2 inhibition, suggesting strong efficacy .

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.034 - 0.052 | High |

| Celecoxib | 0.054 | Moderate |

| Indomethacin | Variable | Low |

Analgesic Activity

The analgesic properties of this compound have also been evaluated using various animal models. In studies involving carrageenan-induced paw edema in rats, the compound exhibited significant pain relief comparable to standard analgesics.

Case Study :

A study by Sivaramakarthikeyan et al. reported that the compound significantly reduced edema with an efficacy percentage higher than that of conventional analgesics .

Applications in Pharmaceutical Development

The compound's structure allows for modifications that enhance its biological activity, making it a candidate for developing new anti-inflammatory and analgesic medications. Its safety profile appears favorable based on histopathological evaluations which showed minimal adverse effects on vital organs such as the liver and kidneys at therapeutic doses .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound is utilized in agricultural chemistry as a key ingredient in formulating herbicides and pesticides. Its effectiveness in enhancing crop protection while minimizing environmental impact is noteworthy.

Key Benefits:

- Environmental Safety : The compound contributes to formulations that aim to reduce chemical runoff and toxicity to non-target organisms.

特性

IUPAC Name |

5-tert-butyl-3-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-12(14(18)19)13(15(2,3)4)17(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTSEXGILANBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C(C)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401156175 | |

| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401156175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956758-73-9 | |

| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956758-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401156175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。